molecular formula C10H9ClN2 B1460245 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene CAS No. 1279717-10-0

9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

Cat. No. B1460245
CAS RN: 1279717-10-0
M. Wt: 192.64 g/mol
InChI Key: GXYFMWSZWRVRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene (9-Chloro-7,10-DTDA) is a polycyclic aromatic hydrocarbon (PAH) that is used in a variety of scientific research applications. It is a colorless solid that has a low melting point and is highly soluble in organic solvents. 9-Chloro-7,10-DTDA is known for its ability to act as a photosensitizer and its involvement in photochemical reactions. It is also used in the synthesis of other compounds and has been studied in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Vinylic Substitution Reactions

Some new diazatricyclo compounds, closely related to 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene, have been prepared by reacting with DBU (1,8-diazabicyclo[5,4,0]undec-7-ene) and DBN (1,5-diazabicyclo[4,3,0]non-5-ene). These compounds are of interest for their potential applications in organic synthesis and material science (Lönnqvist & Jalander, 2000).

High-Temperature Reactions and Strained Alkyne Formation

The formation of highly strained bicyclic alkyne compounds, which are structurally related to 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene, has been investigated. These studies are significant for understanding the behavior of complex organic compounds under high-temperature conditions and their potential applications in synthetic chemistry (Tümer, Taşkesenligil, & Balcı, 2001).

Photodimerization Reactions in Aqueous Solutions

A study on the photodimerization of 2-aminopyridine hydrochloride in the presence of cucurbit[7]uril revealed the formation of a compound similar to 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene. This research provides insights into the behavior of such compounds in photodimerization reactions, which could be valuable for applications in photochemistry and molecular electronics (Wang, Yuan, & Macartney, 2006).

Synthesis and NMR Studies

There has been a focus on the synthesis and NMR spectral studies of compounds like 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene. Such studies are essential for developing new synthetic routes and understanding the stereochemistry of complex organic molecules (Vengatesh & Sundaravadivelu, 2019).

Biocidal Properties of Azaadamantane Compounds

Research on azaadamantane compounds, structurally related to 9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene, has revealed their potential as biocidal agents. This research is significant for developing new, safe, and effective biocides (Zubairov et al., 2015).

properties

IUPAC Name

9-chloro-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-9-7(4-5-12-10)6-2-1-3-8(6)13-9/h4-5,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYFMWSZWRVRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 2
Reactant of Route 2
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 3
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 4
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 5
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Reactant of Route 6
9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.